Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate
CAS No.: 2137434-28-5
Cat. No.: VC4367685
Molecular Formula: C12H20N4O2
Molecular Weight: 252.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137434-28-5 |
|---|---|
| Molecular Formula | C12H20N4O2 |
| Molecular Weight | 252.318 |
| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1 |
| Standard InChI Key | UIIHLQIYHBLSOW-XVBQNVSMSA-N |
| SMILES | CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N |
Introduction
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate appears to be a complex organic molecule containing:
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A tert-butyl ester group.
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A cyclopentane ring with stereochemistry specified as (3R,4S).
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An amino group (-NH2) at the 3-position.
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A triazole ring attached at the 4-position.
This type of compound is likely synthesized for its potential bioactivity, as triazole derivatives are widely studied in medicinal chemistry for their antimicrobial, anticancer, or enzyme-inhibitory properties.
Structural Features
| Feature | Description |
|---|---|
| Tert-butyl group | Provides steric hindrance and stability to the molecule. |
| Cyclopentane ring | Adds rigidity to the structure, influencing its biological interactions. |
| Triazole moiety | Known for forming strong hydrogen bonds and π-stacking interactions. |
| Amino group | Increases hydrophilicity and potential for forming ionic interactions. |
Synthesis Pathways
The synthesis of such compounds often involves:
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Formation of the cyclopentane core: This may be achieved through cyclization reactions.
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Introduction of stereochemistry: Chiral catalysts or reagents are used to ensure the desired (3R,4S) configuration.
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Attachment of the triazole group: Typically accomplished via azide-alkyne cycloaddition (click chemistry).
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Esterification with tert-butyl alcohol: Protects the carboxylic acid group.
Potential Applications
Compounds like this are typically explored for:
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Pharmaceuticals: Triazole-containing molecules are candidates for antifungal, antiviral, or anticancer drugs.
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Enzyme inhibitors: The amino and triazole groups may interact with active sites of enzymes.
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Material science: Triazoles contribute to thermal stability and electronic properties in polymers.
Analytical Characterization
To confirm its structure and purity, techniques such as:
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NMR Spectroscopy: To verify stereochemistry and functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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IR Spectroscopy: To identify characteristic functional group vibrations.
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